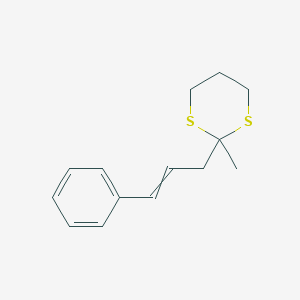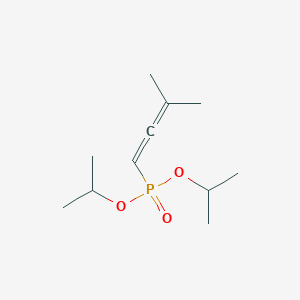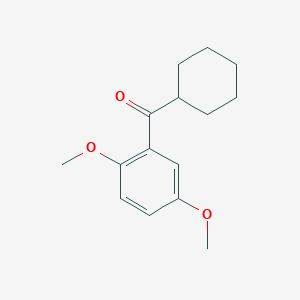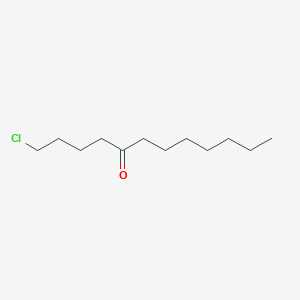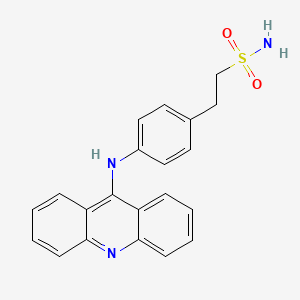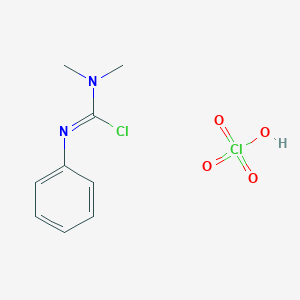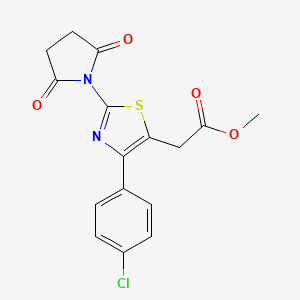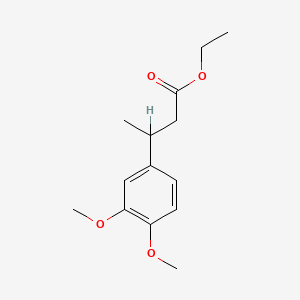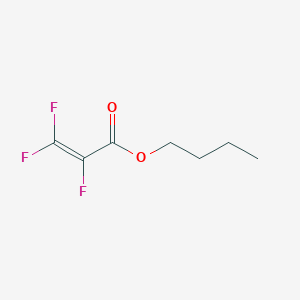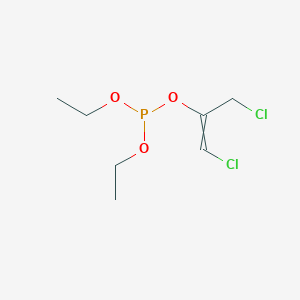
1,3-Dichloroprop-1-en-2-yl diethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloroprop-1-en-2-yl diethyl phosphite is a chemical compound with the molecular formula C7H13Cl2O3P It is known for its unique structure, which includes both chlorinated and phosphite groups
Vorbereitungsmethoden
The synthesis of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite typically involves the reaction of 1,3-dichloropropene with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1,3-Dichloroprop-1-en-2-yl diethyl phosphite undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium alkoxides and amines.
Oxidation Reactions: The phosphite group in the compound can be oxidized to form phosphates. Oxidizing agents such as hydrogen peroxide or peracids are typically used for this purpose.
Reduction Reactions: The compound can also undergo reduction reactions, where the double bond is reduced to a single bond. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxyprop-1-en-2-yl diethyl phosphite.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloroprop-1-en-2-yl diethyl phosphite has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use in drug development.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential therapeutic properties.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite involves its interaction with molecular targets through its reactive chlorinated and phosphite groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloroprop-1-en-2-yl diethyl phosphite can be compared with similar compounds such as 1,3-dichloropropene and diethyl phosphite. While 1,3-dichloropropene is primarily used as a pesticide, this compound has broader applications due to the presence of the phosphite group. Diethyl phosphite, on the other hand, is a simpler compound and is used as a reagent in various chemical reactions.
Similar compounds include:
1,3-Dichloropropene: Used mainly in agriculture as a pesticide.
Diethyl Phosphite: Used as a reagent in organic synthesis.
1,3-Dichloro-2-propanol: Another chlorinated compound with different reactivity and applications.
Eigenschaften
CAS-Nummer |
68543-99-7 |
|---|---|
Molekularformel |
C7H13Cl2O3P |
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
1,3-dichloroprop-1-en-2-yl diethyl phosphite |
InChI |
InChI=1S/C7H13Cl2O3P/c1-3-10-13(11-4-2)12-7(5-8)6-9/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
PTKRTJZSQBSGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC)OC(=CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


